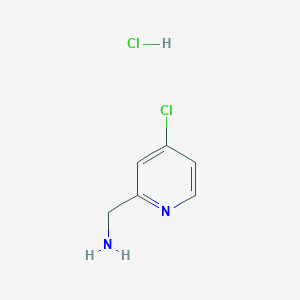

(4-Chloropyridin-2-YL)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Chloropyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-YL)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4-chloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloropyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Research

(4-Chloropyridin-2-YL)methanamine hydrochloride has been identified as a potential inhibitor of key signaling pathways involved in cancer progression. It has shown effectiveness in inhibiting tumor growth in various cancer types, including:

- Pancreatic Cancer

- Prostate Cancer

- Breast Cancer

- Lung Cancer

- Leukemia

The compound's ability to inhibit the mTORC protein kinase pathway is particularly noteworthy, as this pathway is crucial for cell growth and proliferation. Studies indicate that structural modifications of this compound can enhance its potency against these cancers .

Inhibition of Lysyl Oxidase-like 2 (LOXL2)

The compound acts as a selective inhibitor of lysyl oxidase-like 2, an enzyme implicated in extracellular matrix remodeling and fibrosis. This inhibition is significant for:

- Fibrotic Diseases : By inhibiting LOXL2, the compound may help mitigate the progression of fibrotic diseases by reducing collagen cross-linking and deposition.

- Cancer Metastasis : LOXL2 is also associated with cancer metastasis; therefore, its inhibition can potentially reduce the invasive capabilities of cancer cells .

Synthesis and Development of Related Compounds

The synthesis of this compound serves as a foundation for developing other biologically active compounds. Its derivatives have been explored for their pharmacological activities, leading to novel therapeutic agents targeting various diseases .

Cervical Cancer Model

In a notable study involving cervical cancer, administration of this compound resulted in significant reductions in tumor size when administered intraperitoneally at a dose of 10 mg/kg every two days over three weeks. This study highlights the compound's potential as an anti-cancer agent through its action on LOXL2 .

Fibrosis Models

Research focused on hepatic stellate cells demonstrated that derivatives of this compound effectively inhibited collagen synthesis, which is critical in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, suggesting therapeutic applications in treating liver fibrosis .

Data Summary Table

Wirkmechanismus

The mechanism of action of (4-Chloropyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme lysyl oxidase-like 2 (LOXL2), which plays a role in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can affect processes such as tumor progression and fibrosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Chloropyridin-4-yl)methanamine hydrochloride: Another pyridine derivative with similar inhibitory properties.

(4-Chloro-2-pyridinyl)methanol: A related compound with different functional groups but similar structural features.

Uniqueness

(4-Chloropyridin-2-YL)methanamine hydrochloride is unique due to its specific inhibitory action on LOXL2, which distinguishes it from other pyridine derivatives. Its selectivity and potency make it a valuable tool in biochemical research and potential therapeutic applications .

Biologische Aktivität

(4-Chloropyridin-2-YL)methanamine hydrochloride is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H7ClN2·HCl

- IUPAC Name : this compound

- CAS Number : 22727148

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various biological pathways, particularly those involved in cancer progression and fibrosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for lysyl oxidase-like enzymes (LOXL), which are implicated in the epithelial-mesenchymal transition (EMT) associated with cancer metastasis. Studies indicate that inhibition of LOXL can significantly reduce the invasive capabilities of cancer cells, such as cervical cancer cells .

- Receptor Binding : It has been suggested that this compound may bind to specific receptors involved in cellular signaling pathways, altering their activity and leading to various biological effects.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to decrease the invasive ability of cervical cancer cells by reversing LOXL-induced EMT processes .

Anti-fibrotic Effects

The compound has also been investigated for its anti-fibrotic properties. By inhibiting LOXL enzymes, it may help mitigate fibrosis in various tissues, thus presenting a potential therapeutic avenue for conditions characterized by excessive fibrous tissue formation .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(4-chloropyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSWQBQOJJXHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.